Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate
Description
Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate is a carbamate-protected sulfonamide derivative with the molecular formula C₁₃H₁₈N₃O₆S and a molecular weight of 356.37 g/mol (CAS: Not explicitly listed in evidence, inferred from analogs) . It features a tert-butyl carbamate group linked to an ethylamine backbone, which is further substituted with a 3-nitrophenyl sulfonamide moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for protecting amine groups during multi-step reactions . Its 3-nitro substituent on the phenyl ring imparts electron-withdrawing properties, influencing reactivity and stability in subsequent transformations.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)14-7-8-15-23(20,21)11-6-4-5-10(9-11)16(18)19/h4-6,9,15H,7-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTRCHVOSIHOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate tert-butyl N-(3-nitrobenzenesulfonamido)carbamate. The intermediate is then reacted with ethylenediamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protecting group is removed under acidic conditions to generate the free amine, a critical step for further functionalization .
Reaction Scheme :
Conditions :
-
Acid : Trifluoroacetic acid (TFA, 10% v/v)
-
Solvent : Dichloromethane (DCM)
-
Reaction Time : 1–2 hours
Key Observations :
Reduction of the Nitro Group to an Amine
The 3-nitrophenyl moiety can be reduced to a 3-aminophenyl group, enabling further derivatization (e.g., amide coupling or cyclization) .
Reaction Scheme :
Conditions :
-
Catalyst : Palladium on carbon (Pd-C, 10%)
-
Hydrogen Source : H₂ gas (1 atm)
-
Solvent : Ethanol or methanol
-
Reaction Time : 4–6 hours
Yield : ~85–95% (based on analogous nitro reductions) .
Functionalization via Amide Coupling
The free amine generated after Boc deprotection can undergo coupling with carboxylic acids or activated esters to form amides .
Example Reaction :
Conditions :
-
Activating Agent : HBTU/HOBt or carbonyldiimidazole (CDI)
-
Base : Diisopropylethylamine (DIPEA)
-
Solvent : DCM or DMF
Applications :
Key Research Findings
-
Synthetic Efficiency : The sulfonamide bond formation is highly efficient under mild conditions, with no racemization observed .
-
Stability : The Boc group remains intact during nitro reduction, enabling selective functionalization .
-
Versatility : The compound serves as a precursor for bioactive molecules, including kinase inhibitors and orexin receptor agonists .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the notable applications of tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate is its role as a potential antiviral agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on viral proteases, which are crucial for the replication of viruses such as HIV-1. The modification of these compounds can enhance their efficacy against resistant variants, making them suitable candidates for further development as antiviral drugs .
Inhibition of Ferroptosis
Recent studies have highlighted the compound's potential in inhibiting ferroptosis, a form of regulated cell death implicated in various diseases, including cancer. For instance, a study demonstrated that derivatives of this compound showed promising results in preventing cell death in specific cancer models, indicating its utility in cancer therapeutics .
Chemical Synthesis and Modulation
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving sulfonamides and carbamates. A typical synthesis involves the reaction of a nitrophenyl sulfonamide with tert-butyl carbamate under controlled conditions to yield the target compound. This method showcases the versatility of the compound in synthetic organic chemistry and its potential use as an intermediate for more complex molecules .
Toxicology Assessments
In vivo studies have been conducted to evaluate the safety profile of this compound. These studies typically involve administering the compound to animal models and monitoring for adverse effects over time. Results have shown that at certain dosages, the compound does not exhibit significant toxicity, making it a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The nitrobenzenesulfonamido group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate with structurally related carbamates and sulfonamides, focusing on substituent effects, synthesis pathways, and applications.
Structural Analogues and Substituent Variations
Key Observations :
- Electron-withdrawing vs. Halogen Substituents : The 3-nitro group in the target compound enhances electrophilicity compared to the bromine in its bromophenyl analog, making it more reactive in nucleophilic substitutions .
- Functional Group Diversity : The azide-containing analog () is tailored for bioorthogonal chemistry, whereas the target compound’s sulfonamide group is suited for enzyme inhibition studies .
Yield Comparison :
- Target compound: ~44–55% (estimated from analogous reactions in ) .
- Bromophenyl analog: Comparable yields (44–55%) due to similar synthetic routes .
- Azido derivative: Higher yields (67–96%) post-deprotection steps .
Physicochemical Properties
- Solubility : The nitro group in the target compound reduces solubility in polar solvents compared to the azido analog, which has a more flexible side chain .
- Stability : Tert-butyl carbamates generally exhibit stability under basic conditions but are cleaved by trifluoroacetic acid (TFA), as seen in deprotection steps for bromophenyl derivatives .
Biological Activity
Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 315.39 g/mol. The compound features a tert-butyl group, a sulfonamide linkage, and a nitrophenyl substituent that may enhance its reactivity and biological activity.
Research indicates that compounds with sulfonamide functionalities often exhibit enzyme inhibition properties. The presence of the nitrophenyl group may facilitate interactions with specific active sites on target enzymes, potentially leading to significant biological effects such as anti-cancer properties and anti-inflammatory activities.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been reported to interact with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and cancer .
Anticancer Properties
The compound has demonstrated promising results in preclinical studies against various cancer cell lines. For example, it has been tested for its efficacy against colon carcinoma cells, exhibiting significant cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the nitrophenyl group can enhance its antiproliferative activity.
Case Studies
- In Vivo Studies : A study involving the administration of this compound in mouse models showed no significant toxicity at therapeutic doses over extended periods. Parameters such as body weight and blood biochemistry remained stable, indicating a favorable safety profile .
- Comparative Analysis : In comparative studies with other similar compounds, this compound exhibited superior enzyme inhibition capabilities compared to analogs lacking the nitrophenyl substituent. This highlights the importance of structural components in determining biological activity .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The reaction between tert-butyl carbamate and 3-nitrobenzenesulfonamide under acidic conditions.
- Purification : The product is purified using column chromatography to obtain the desired compound in high purity.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Effective against carbonic anhydrases; potential for treating glaucoma |
| Anticancer Activity | Significant cytotoxicity against colon carcinoma cells |
| Safety Profile | No observed toxicity in prolonged animal studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
